molecular formula C22H44Cl2N4S2 B13735295 2,2'-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride CAS No. 40284-21-7

2,2'-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride

Cat. No.: B13735295
CAS No.: 40284-21-7
M. Wt: 499.6 g/mol
InChI Key: NQXRQSRTZHDMKI-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is a chemical compound with the molecular formula C22H42N4S2.2Cl-H and a molecular weight of 499.72 . This compound is characterized by the presence of two acetamidine groups linked by a disulfide bond, with cyclooctylmethyl substituents. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride typically involves the reaction of N-cyclooctylmethylacetamidine with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product through crystallization or other separation techniques to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride involves the interaction with molecular targets that contain disulfide bonds. The compound can modulate the redox state of these targets, thereby affecting their function. This modulation can influence various biological pathways, including those involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis(N-cyclooctylmethylacetamidine) dihydrochloride is unique due to its specific cyclooctylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

40284-21-7

Molecular Formula

C22H44Cl2N4S2

Molecular Weight

499.6 g/mol

IUPAC Name

[1-amino-2-[[2-amino-2-(cyclooctylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclooctylmethyl)azanium;dichloride

InChI

InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-19-11-7-3-1-4-8-12-19)17-27-28-18-22(24)26-16-20-13-9-5-2-6-10-14-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H

InChI Key

NQXRQSRTZHDMKI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C[NH+]=C(CSSCC(=[NH+]CC2CCCCCCC2)N)N.[Cl-].[Cl-]

Origin of Product

United States

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